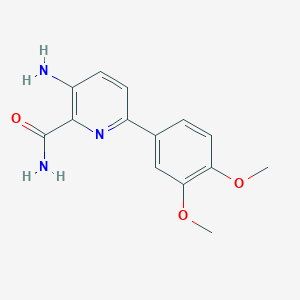
N-(Prop-2-YN-1-YL)perylene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)perylene-3-carboxamide typically involves the reaction of perylene-3-carboxylic acid with prop-2-yn-1-amine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-YN-1-YL)perylene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perylene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while reduction could produce perylene dihydrides. Substitution reactions can result in a variety of functionalized perylene derivatives .
Aplicaciones Científicas De Investigación
N-(Prop-2-YN-1-YL)perylene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of N-(Prop-2-YN-1-YL)perylene-3-carboxamide involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photochemistry. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Similar structure but with a naphthalene core instead of perylene.
N-(Prop-2-yn-1-yl)aniline: Features an aniline core, differing in aromaticity and electronic properties.
N-(Prop-2-yn-1-yl)benzamide: Contains a benzamide core, offering different reactivity and applications.
Uniqueness
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is unique due to its perylene core, which provides enhanced π-π stacking interactions and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence and electronic conductivity.
Propiedades
Número CAS |
918438-07-0 |
|---|---|
Fórmula molecular |
C24H15NO |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-prop-2-ynylperylene-3-carboxamide |
InChI |
InChI=1S/C24H15NO/c1-2-14-25-24(26)21-13-12-20-17-9-4-7-15-6-3-8-16(22(15)17)18-10-5-11-19(21)23(18)20/h1,3-13H,14H2,(H,25,26) |
Clave InChI |
GYKFNBJUIFEZSS-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)





